molecular formula C13H12N2O5 B2957602 3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid CAS No. 2248372-01-0

3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid

Cat. No. B2957602
CAS RN: 2248372-01-0
M. Wt: 276.248
InChI Key: XGCWEPQDOSUTMV-UHFFFAOYSA-N
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Description

3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the oxazole family and has a molecular formula of C15H14N2O5.

Scientific Research Applications

3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. In biochemistry, it has been studied for its ability to inhibit certain enzymes and as a tool for studying protein-ligand interactions. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optics.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases and carbonic anhydrases. It has also been shown to bind to certain proteins and modulate their activity.
Biochemical and Physiological Effects:
3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid in lab experiments is its ability to inhibit certain enzymes and modulate protein activity. This makes it a useful tool for studying protein-ligand interactions and enzyme kinetics. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid. One area of research could be the development of more efficient synthesis methods that improve yield and reduce waste. Another area of research could be the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on various biological systems.

Synthesis Methods

The synthesis of 3-Methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid involves the reaction of 3-methyl-5-aminooxazole-4-carboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then treated with methanol to obtain the final product.

properties

IUPAC Name

3-methyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-8-10(12(16)17)11(20-15-8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCWEPQDOSUTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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